molecular formula C21H30N2O2 B14321332 4,4'-(Diethoxymethylene)bis(N,N-dimethylaniline) CAS No. 102443-38-9

4,4'-(Diethoxymethylene)bis(N,N-dimethylaniline)

Cat. No.: B14321332
CAS No.: 102443-38-9
M. Wt: 342.5 g/mol
InChI Key: UCPBMCSOJWQPEJ-UHFFFAOYSA-N
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Description

4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) is a chemical compound that serves as an intermediate in the manufacture of dyes and other industrial applications. It is known for its role in the qualitative assay of cyanogens and the determination of lead .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-Methylenedianiline with dimethyl carbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It acts as a nucleophile in substitution reactions and can form complexes with metal ions, which is crucial for its role in lead determination .

Comparison with Similar Compounds

Properties

CAS No.

102443-38-9

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-diethoxymethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H30N2O2/c1-7-24-21(25-8-2,17-9-13-19(14-10-17)22(3)4)18-11-15-20(16-12-18)23(5)6/h9-16H,7-8H2,1-6H3

InChI Key

UCPBMCSOJWQPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)OCC

Origin of Product

United States

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